molecular formula C10H14N2O2 B599656 N-(4-propoxyphenyl)urea CAS No. 97540-78-8

N-(4-propoxyphenyl)urea

Cat. No.: B599656
CAS No.: 97540-78-8
M. Wt: 194.234
InChI Key: NFYOKCWAXOECPS-UHFFFAOYSA-N
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Description

N-(4-Propoxyphenyl)urea is a synthetic urea derivative characterized by a urea core (–NH–CO–NH–) substituted with a 4-propoxyphenyl group (a phenyl ring with a propoxy chain at the para position). Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and anticonvulsant effects. The propoxy substituent (–OCH₂CH₂CH₃) introduces hydrophobicity and steric bulk, which can modulate pharmacokinetic properties and target binding .

Properties

CAS No.

97540-78-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.234

IUPAC Name

(4-propoxyphenyl)urea

InChI

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)12-10(11)13/h3-6H,2,7H2,1H3,(H3,11,12,13)

InChI Key

NFYOKCWAXOECPS-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The para-substituted phenyl group is a common scaffold in medicinal chemistry. Key analogs and their properties include:

Alkoxy Substituents
  • N-(4-Ethoxyphenyl)urea : Replacing the propoxy group with ethoxy (–OCH₂CH₃) reduces hydrophobicity. Ethoxy derivatives are often explored for balanced solubility and membrane permeability. For example, N-(4-ethoxyphenyl)-N'-(4-methyl-3-nitrophenyl)urea () highlights the influence of electron-withdrawing nitro groups on stability .
  • This compound (CAS: 339017-52-6) has a molar mass of 184.17 g/mol, suggesting higher polarity compared to propoxy analogs .
Halogenated Substituents
  • 1-(4-Chlorophenyl)-3-(4-pyridinyl)urea : The chloro group increases electronegativity and π-stacking capacity. Such derivatives are often investigated as kinase inhibitors or antimicrobial agents .
  • N-(4-Chloro-3-(trifluoromethyl)phenyl)urea : The trifluoromethyl group (–CF₃) enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Branched Alkyl Substituents
  • This compound (CAS: 56046-17-4) is a metabolite of herbicides like isoproturon .

Core Structure Modifications

Non-Urea Cores with 4-Propoxyphenyl Groups
  • 2-(4-Propoxyphenyl)quinoline: This quinoline derivative () exhibited >65% inhibition of the S. aureus NorA efflux pump at 50 µM, demonstrating the role of the 4-propoxyphenyl group in enhancing antimicrobial activity .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : In anticonvulsant studies, this compound showed dual activity in MES and PTZ models, suggesting synergistic effects between the triazole-thiazole core and the propoxyphenyl group .
Urea Derivatives with Extended Linkers

Pharmacological Implications

  • Hydrophobicity and Bioavailability : The propoxy group in N-(4-propoxyphenyl)urea likely improves lipid solubility compared to methoxy or ethoxy analogs, favoring blood-brain barrier penetration for CNS applications.
  • Electron Effects : The propoxy chain’s electron-donating nature may stabilize charge-transfer complexes in enzyme-binding pockets, as seen in EPIs () .

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